molecular formula C12H15F3N2O B14869777 2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine

2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B14869777
M. Wt: 260.26 g/mol
InChI Key: WXOAGZXXKMBPKL-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine ring attached to a pyridine ring via a methoxy group, and a trifluoromethyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyridine derivative in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the piperidine and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinctiveness, affecting its solubility and interaction with other molecules .

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-4-1-5-11(17-10)18-8-9-3-2-6-16-7-9/h1,4-5,9,16H,2-3,6-8H2

InChI Key

WXOAGZXXKMBPKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

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